IMPÉRATORINE

Vue d'ensemble

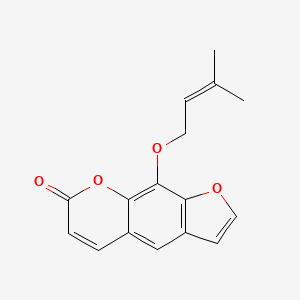

Description

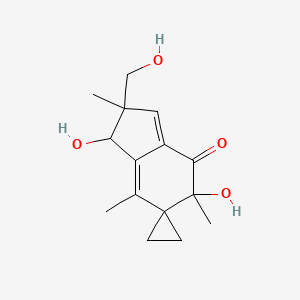

C'est un métabolite secondaire avec une formule moléculaire de C16H14O4 et un poids moléculaire de 270,28 g/mol . L'impératorine est connue pour ses aiguilles fines ou ses cristaux blancs et longs, et elle a un point de fusion de 101 °C . Ce composé est insoluble dans l'eau mais facilement soluble dans les solvants non polaires .

Mécanisme D'action

Imperatorin, also known as 8-Isoamylenoxypsoralen, Marmelosin, or Ammidin, is a furanocoumarin derivative that has been studied for its diverse pharmacological properties .

Target of Action

Imperatorin has been found to interact with several targets, including:

- CREB1 (cAMP response element-binding protein 1) : Imperatorin directly binds to CREB1, inhibiting its phosphorylation and nuclear translocation .

- MCL-1 (Myeloid cell leukemia 1) : Imperatorin targets MCL-1, an important anti-apoptotic protein belonging to the Bcl-2 family .

- NO Synthesis and BChE (Butyrylcholinesterase) : Imperatorin is an effective inhibitor of NO synthesis and BChE .

Mode of Action

Imperatorin’s interaction with its targets leads to several changes:

- CREB1 : The direct binding of imperatorin to CREB1 inhibits its phosphorylation, nuclear translocation, and interaction with the TGFβ2 promoter, repressing TGFβ2 expression .

- MCL-1 : Imperatorin sensitizes CD133+ lung cancer cells to γδ T cell-mediated cytotoxicity by targeting MCL-1 .

- NO Synthesis and BChE : Imperatorin inhibits NO synthesis and BChE, although the exact mechanism is not fully understood .

Biochemical Pathways

Imperatorin affects several biochemical pathways:

- PTEN-PI3K-AKT-mTOR/p21 Pathway : Imperatorin induces autophagy and G0/G1 phase arrest via this pathway in human osteosarcoma cells .

- Nrf2/HO-1 Signaling Pathway : Imperatorin alleviates ROS-mediated airway remodeling by targeting this pathway .

- MAPK and NF-κB Pathways : Imperatorin inhibits these pathways, contributing to its protective effects .

Pharmacokinetics

Imperatorin is insoluble in water and easily soluble in nonpolar solvents . .

Result of Action

Imperatorin’s action results in several molecular and cellular effects:

- Inhibition of Cell Proliferation : Imperatorin suppresses tumor growth by inducing autophagy promotion and G0/G1 phase arrest .

- Reduction of Inflammation : Imperatorin treatment attenuates the production of inflammatory cytokines and inflammatory cells .

- Inhibition of Apoptosis : Imperatorin inhibits apoptosis through the downregulation of Bax, Caspase-3, and upregulation of Bcl-2 .

Action Environment

The action of imperatorin can be influenced by environmental factors. For instance, it has been found that imperatorin can improve the learning and memory function in vascular dementia model mice . .

Applications De Recherche Scientifique

Imperatorin has a wide range of scientific research applications, including:

Analyse Biochimique

Biochemical Properties

Imperatorin interacts with various enzymes and proteins. It has been identified as an inhibitor of the phosphodiesterase PDE4 , showing a significant preference for PDE4B over PDE4A . Imperatorin also exhibits inhibitory activity against acetylcholinesterase (AChE) , which plays a crucial role in neurotransmission .

Cellular Effects

Imperatorin has been shown to have significant effects on various types of cells. For instance, it significantly reduces the viability of HeLa cells and laryngeal carcinoma (Hep-2) cells by inducing apoptosis . In addition, imperatorin promotes the uptake of various drugs in Caco-2 cells, possibly through the reduction of cell membrane potential and decrease of P-glycoprotein (P-gp)-mediated drug efflux .

Molecular Mechanism

Imperatorin exerts its effects at the molecular level through various mechanisms. It has been shown to increase melanin synthesis through the cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA)/cAMP-responsive element-binding protein (CREB)-dependent upregulation of microphthalmia-associated transcription factor (MITF), a key transcription factor in melanogenesis . Furthermore, imperatorin directly interacts with multiple residues situated within the transmembrane substrate-binding pocket of ABCG2, a drug transporter .

Dosage Effects in Animal Models

In animal models, the effects of imperatorin vary with different dosages. For instance, imperatorin administered at the doses of 5 and 10 mg/kg prior to the injection of scopolamine improved memory acquisition and consolidation impaired by scopolamine .

Metabolic Pathways

Imperatorin is involved in various metabolic pathways. Oxidation metabolism is the main metabolic pathway of imperatorin . In plants, imperatorin is synthesized through the shikimic acid pathway .

Transport and Distribution

Imperatorin is transported and distributed within cells and tissues. It is actively transported from blood to brain across the blood-brain barrier by passive and carrier-mediated transporter .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'impératorine peut être synthétisée par diverses méthodes. Une approche courante implique l'extraction de matières végétales en utilisant des solvants comme le benzène, suivie d'une séparation par chromatographie sur colonne . Une autre méthode implique la biosynthèse à partir de l'ombelliférone, un dérivé de la coumarine .

Méthodes de production industrielle

Dans les milieux industriels, l'impératorine est souvent extraite de plantes telles que l'angélique officinale, l'angélique de Dahurie et le Cnidium monnieri . Le processus d'extraction implique généralement le reflux des racines séchées à l'air et pulvérisées de ces plantes avec du benzène, suivi d'une purification par chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions

L'impératorine subit diverses réactions chimiques, notamment :

Oxydation : L'impératorine peut être oxydée pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent modifier la structure furanocoumarine de l'impératorine.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes, les acides et les bases.

Principaux produits formés

Les principaux produits formés à partir de ces réactions varient en fonction des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des composés furanocoumariniques réduits .

Applications de la recherche scientifique

L'impératorine a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'impératorine exerce ses effets par le biais de diverses cibles moléculaires et voies. Par exemple, il a été démontré qu'elle inhibait l'activité de la phosphodiestérase PDE4, affichant une préférence significative pour PDE4B par rapport à PDE4A . De plus, l'impératorine augmente la synthèse de la mélanine par le biais de la protéine kinase dépendante de l'adénosine monophosphate cyclique (AMPc) (PKA) / régulation à la hausse du facteur de transcription associé à la microphtalmie (MITF) dépendant de la protéine liant l'élément de réponse à l'AMPc (CREB) . Elle affecte également le système cardiovasculaire et possède des propriétés antioxydantes .

Comparaison Avec Des Composés Similaires

L'impératorine est similaire à d'autres furanocoumarines telles que le psoralène, le bergaptène et la xanthotoxine . Elle est unique dans ses propriétés pharmacologiques spécifiques et sa structure moléculaire. Par exemple :

Xanthotoxine : La xanthotoxine est une autre furanocoumarine avec des propriétés pharmacologiques distinctes par rapport à l'impératorine.

Références

Propriétés

IUPAC Name |

9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10(2)5-7-19-16-14-12(6-8-18-14)9-11-3-4-13(17)20-15(11)16/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOOJGVNMBJLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048737 | |

| Record name | Imperatorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Imperatorin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Imperatorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, Practically insoluble in cold water; very sparingly soluble in boiling water, Freely soluble in chloroform; soluble in benzene, alcohol, ether, petroleum ether, alkali hydroxides, Soluble in ethanol, ether, benzene, petroleum ether; very soluble in chloroform | |

| Record name | Imperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Imperatorin is a small molecule nature compound isolated from the root of Angelica dahurica, and has been shown to exhibit multiple bioeffector functions, including anti-cancer activity. However, the molecular mechanism underlying imperatorin in suppression of tumor growth is unknown. In this study, we aimed at elucidating the molecular mechanisms underlying imperatorin function and determining the efficacy of imperatorin in suppression of drug-resistant human liver cancer. We observed that imperatorin suppresses tumor cell growth through inducing apoptosis, and imperatorin is more effective in induction of multidrug-resistant human liver cancer cells in vitro. We further determined that imperatorin induces apoptosis through both extrinsic and intrinsic apoptosis pathway. At the molecular level, we identified Mcl-1 as the molecular target of imperatorin and determined that imperatorin induces proteosome-dependent Mcl-1 degradation to release Bak and Bax to trigger apoptosis in liver cancer cells. Consistent with its in vitro apoptosis induction activity, imperatorin exhibited potent activity against multidrug-resistant liver cancer xenograft growth in vivo. Taken together, we determined that imperatorin is a Mcl-1 degradation inducer that can effectively suppress multidrug-resistant human liver cancer growth in vivo, and thus holds great promise for development as an effective small molecule anti-cancer agent in human liver cancer therapy to overcome drug resistance., Imperatorin, a dietary furocoumarin, is found not only in medicinal plants, but also in popular culinary herbs, such as parsley and fennel. Recently, imperatorin has been shown to activate GPR119 in cells. Another GPR, GPR131, also called TGR5 or G-protein-coupled bile acid receptor 1 (GPBAR1), is known to regulate glucose metabolism. Additionally, TGR5 activation increases glucagon-like peptide (GLP-1) secretion to lower blood sugar levels in animals. Therefore, the present study aims to determine whether the effects of imperatorin on GLP-1 secretion are mediated by TGR5. First, we transfected cultured Chinese hamster ovary cells (CHO-K1 cells) with the TGR5 gene. Glucose uptake was confirmed in the transfected cells using a fluorescent indicator. Moreover, NCI-H716 cells, which secrete GLP-1, were used to investigate the changes in calcium concentrations and GLP-1 levels. In addition, streptozotocin (STZ)-induced type 1-like diabetic rats were used to identify the effects of imperatorin in vivo. Imperatorin dose-dependently increased glucose uptake in CHO-K1 cells expressing TGR5. In STZ diabetic rats, similar to the results in NCI-H716 cells, imperatorin induced a marked increase of GLP-1 secretion that was reduced, but not totally abolished, by a dose of triamterene that inhibited TGR5. Moreover, increases in GLP-1 secretion induced by imperatorin and GPR119 activation were shown in NCI-H716 cells. We demonstrated that imperatorin induced GLP-1 secretion via activating TGR5 and GPR119. Therefore, imperatorin shall be considered as a TGR5 and GPR119 agonist. | |

| Record name | Imperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from ether, long needles from hot water, Crystals from alcohol | |

CAS No. |

482-44-0 | |

| Record name | Imperatorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentosalen [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMPERATORIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imperatorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOSALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K713N25C78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imperatorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 °C | |

| Record name | Imperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imperatorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)